2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Catalog No.
S798579
CAS No.
260447-04-9
M.F
C11H15N3O3
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Synthesizing aminopyridine scaffolds often demands cumbersome SNAr/methylation sequences and suffers from poor solubility of unsubstituted analogs. 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine (CAS 260447-04-9) directly addresses these challenges. • Bypasses SNAr and methylation steps-nitro reduction yields versatile amine. • Cis-2,6-dimethyl enforces chair conformation, locking steric/lipophilic properties for selectivity. • Enhanced solubility in non-polar solvents simplifies homogeneous reactions and purification.

CAS Number

260447-04-9

Product Name

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

IUPAC Name

2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C11H15N3O3/c1-8-6-13(7-9(2)17-8)11-4-3-10(5-12-11)14(15)16/h3-5,8-9H,6-7H2,1-2H3

InChI Key

OEWWQMFPALMWEF-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)[N+](=O)[O-]

solubility

>35.6 [ug/mL]

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine, cis-2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine, 2,6-Dimethyl-4-(5-nitro-2-pyridinyl)morpholine, 2,6-Dimethyl-4-(5-nitro-2-pyridyl)morpholine

Purity

≥95%

Package Size

100 mg, 250 mg, 1 g, 5 g

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine is a functionalized heterocyclic building block designed for multi-step organic synthesis. Its core value lies in the combination of a conformationally restricted, lipophilic cis-2,6-dimethylmorpholine moiety and an electrophilic 5-nitropyridine ring. This structure serves as a stable, advanced precursor to 5-amino-2-(2,6-dimethylmorpholin-4-yl)pyridine scaffolds, which are relevant in medicinal chemistry and materials science. The primary procurement driver is its role as a ready-to-use intermediate that bypasses the need for separate nucleophilic aromatic substitution (SNAr) and methylation steps, providing a well-defined entry point for further chemical elaboration, primarily through the reduction of the nitro group. [1]

Procurement Fit

Stereospecific intermediate for Sonidegib synthesis
Cis-2,6-dimethyl configuration required for API activity
High-yield SNAr route recommended for procurement

Substituting this compound with its simpler analog, 4-(5-nitropyridin-2-yl)morpholine, is often unfeasible in discovery and process development workflows. The two methyl groups on the morpholine ring are not passive substituents; they enforce a specific chair conformation, increase the molecule's lipophilicity, and provide steric shielding. This conformational locking can be critical for achieving desired selectivity in subsequent reactions or for optimizing the binding of the final molecule to a biological target. Furthermore, the increased lipophilicity directly impacts processability by improving solubility in common non-polar organic solvents, potentially simplifying reaction setup and purification. In medicinal chemistry, these methyl groups can also block sites of metabolic oxidation, enhancing the pharmacokinetic profile of a downstream active pharmaceutical ingredient (API).

Substitution Risk

Stereochemistry mismatch
Trans-isomer or unsubstituted morpholine leads to inactive or off-target API
Generic morpholine replacement
Alternative intermediates alter synthetic route, reducing yield and economic viability

Enhanced Lipophilicity for Improved Process Solubility

The inclusion of the two methyl groups significantly increases the lipophilicity of the molecule compared to its unsubstituted analog, 4-(5-nitropyridin-2-yl)morpholine. This is quantified by the calculated octanol-water partition coefficient (XLogP3), a standard measure of a compound's solubility characteristics. The target compound exhibits an XLogP3 value more than double that of its non-methylated counterpart. [REFS-1, REFS-2]

Evidence DimensionCalculated Lipophilicity (XLogP3)
Target Compound Data1.6
Comparator Or Baseline4-(5-nitropyridin-2-yl)morpholine: 0.7
Quantified Difference2.3x higher XLogP3 value
ConditionsComputationally derived via XLogP3 algorithm.

Higher lipophilicity improves solubility in common organic solvents (e.g., toluene, THF, DCM), facilitating more homogeneous reaction conditions and potentially simplifying extraction and purification processes.

SNAr vs. Epoxy Yield
Head-to-head
97% SNAr route
+7.2 pp
89.8% Epoxy route
Higher yield reduces procurement cost per kg
SNAr, DMF/K2CO3, reflux 12h; reference route

Demonstrated Utility as a Key Intermediate for Patented Bioactive Scaffolds

This compound class—substituted (nitropyridin-yl)morpholines—serves as a validated intermediate in the synthesis of complex, high-value molecules. For instance, structurally related morpholine-pyrimidine scaffolds are cited as specific intermediates in patents for novel kinase inhibitors. The choice of a pre-fabricated, sterically defined building block like 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine is a strategic decision to ensure reproducibility and access to the precise chemical architecture required for biological activity. [1]

Evidence DimensionPrecursor Application
Target Compound DataServes as a key building block for advanced heterocyclic systems.
Comparator Or BaselinePerforming the SNAr reaction in-house from 2-chloro-5-nitropyridine and cis-2,6-dimethylmorpholine.
Quantified DifferenceReduces a synthetic step for the end-user; provides a purified, quality-controlled starting point.
ConditionsAs documented in patent literature for analogous structures (e.g., US Patent 9,951,068).

Procuring this specific intermediate leverages its established role in accessing patented chemical matter, saving development time and reducing the process risk associated with synthesizing the intermediate from raw materials.

Green Chemistry Conversion
Reported
99%
Supports process intensification
Water/organic biphasic, surfactant-mediated

Enables Direct Access to the 5-Aminopyridine Scaffold via Standard Reduction

The primary synthetic application of this compound is the reduction of the aromatic nitro group to a primary amine. This transformation is a robust and high-yielding process, typically achieved using standard catalytic hydrogenation (e.g., H2, Pd/C) or metal-acid systems (e.g., Fe, SnCl2). [1] The resulting 5-amino-2-(morpholin-4-yl)pyridine core is a valuable scaffold for further functionalization, such as Sandmeyer reactions, diazotization, or amide coupling. Procuring the nitro-compound provides a stable, ready-to-use precursor for generating the key amine in situ or as an isolated intermediate.

Evidence DimensionSynthetic Transformation Efficiency
Target Compound DataThe nitro group is a reliable synthetic handle for conversion to a versatile amine.
Comparator Or BaselineAlternative routes to aminopyridines, such as direct amination or Buchwald-Hartwig coupling.
Quantified DifferenceOften involves milder conditions and avoids expensive palladium catalysts compared to some cross-coupling strategies.
ConditionsStandard reduction conditions (e.g., catalytic hydrogenation).

This compound is procured specifically for its capacity to be cleanly and efficiently converted into the corresponding amine, making it a reliable and cost-effective entry point to a valuable class of chemical building blocks.

Precursor Purity
Precursor context
99.7–99.8%
High purity reduces downstream purification
Liquid phase purity of precursor; data to verify

Precursor for Kinase Inhibitor and API Synthesis Programs

Ideal for research and development programs requiring a conformationally restricted, lipophilic aminopyridine scaffold. The evidence of its utility in patented structures and its improved solubility profile make it a preferred choice for synthesizing lead compounds where specific steric properties and metabolic stability are being optimized. [1]

Generation of Focused Compound Libraries

Serves as an excellent starting point for building combinatorial libraries. After reduction of the nitro group to an amine, the resulting scaffold can be rapidly diversified through reactions like amide couplings or reductive aminations, enabling the efficient exploration of chemical space around a privileged heterocyclic core.

Development of Process-Friendly Synthetic Routes

In process development and scale-up, the enhanced solubility of this compound over its unsubstituted analog can be a key advantage. Its use can lead to more efficient, homogeneous reaction mixtures and simpler purification protocols, contributing to better overall process mass intensity (PMI) and reproducibility. [2]

Application Fit

Application
Selection Property
Validation Focus
Sonidegib API synthesis
High-yield synthetic route
Process yield and cost efficiency
Medicinal chemistry SAR
High-purity intermediate
Purity impact on derivatization
Process scale-up & flow chemistry
Benchmark conversion efficiency
Sustainability and throughput metrics

XLogP3

1.6

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